molecular formula C19H17BrN2O2S2 B2474967 3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 421577-89-1

3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2474967
CAS RN: 421577-89-1
M. Wt: 449.38
InChI Key: DMJAULPCCQGKCR-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one . Thieno[2,3-d]pyrimidin-4(3H)-ones are known for their wide range of pharmacological activities . They have been used in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves several methods . One effective method is based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method has been used to access novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine moiety, which is a common feature in many pharmacologically active compounds . The allylic cations in the structure contribute to its stability .


Chemical Reactions Analysis

The chemical reactions involving this compound include bromination and iodination of substituted 3-allyl-2-mercapto-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines .

Scientific Research Applications

DNA Cleavage and Biological Activity

Pyrimidine derivatives, similar to the specified compound, have been extensively researched for their diverse biological activities. For instance, specific derivatives have shown notable analgesic and anti-pyretic activities, comparable to standard drugs like analgin and aspirin. These derivatives also demonstrated significant DNA cleavage activities, indicating their potential in genetic and cancer research (Keri et al., 2010).

Antihyperlipidemic Properties

Certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified with significant antihyperlipidemic activity. Notably, compounds in this category were found to lower serum triglyceride levels effectively in animal models, comparing favorably with known drugs like clofibrate and riboflavin tetrabutyrate. This suggests potential applications in the treatment of hyperlipidemia (Shishoo et al., 1990).

Pharmacological Effects

Studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have revealed a range of pharmacological effects, including anxiolytic and analgesic actions. These effects were observed in animal models, indicating the potential for these compounds in therapeutic applications (Kowalska et al., 1994).

GPR119 Agonists for Glucose Regulation

Derivatives of 2-phenylpyrimidine have been studied for their role as GPR119 agonists, showing promising results in improving glucose tolerance in mice. This indicates potential applications in managing diabetes or related metabolic disorders (Negoro et al., 2012).

properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S2/c1-3-9-22-18(24)15-10-14(4-2)26-17(15)21-19(22)25-11-16(23)12-5-7-13(20)8-6-12/h3,5-8,10H,1,4,9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJAULPCCQGKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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